1H-inden-4-amine
Description
1H-inden-4-amine is an organic compound belonging to the indene family It features a fused bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring
Properties
IUPAC Name |
1H-inden-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c10-9-6-2-4-7-3-1-5-8(7)9/h1-2,4-6H,3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWGZYHHPJOHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=C1C=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-inden-4-amine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminobenzyl alcohol with an appropriate cyclizing agent can yield this compound. Another method involves the reduction of 1H-inden-4-nitroamine using a suitable reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-inden-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1H-inden-4-one, while reduction of nitro derivatives will produce this compound.
Scientific Research Applications
1H-inden-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1H-inden-4-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.
Comparison with Similar Compounds
1H-indole-4-amine: Similar structure but with a different nitrogen placement.
1H-inden-3-amine: Another isomer with the amine group at a different position.
1H-indazole: Contains an additional nitrogen in the ring structure.
Uniqueness: 1H-inden-4-amine is unique due to its specific ring structure and the position of the amine group, which imparts distinct chemical and biological properties
Biological Activity
1H-Inden-4-amine, also known as 2,3-dihydro-1H-inden-4-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an indene ring system with an amine group at the fourth position. This unique structure contributes to its chemical reactivity and biological interactions. The molecular formula for this compound is , with a molecular weight of approximately 135.19 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amine group allows for hydrogen bonding, enhancing binding affinity with biological molecules. Furthermore, the indene structure can facilitate lipophilicity, improving cell membrane penetration.
Key Mechanisms Identified:
- Enzyme Inhibition : Studies have indicated that derivatives of this compound can inhibit key enzymes such as tyrosinase, which is involved in melanin biosynthesis. For instance, certain analogs have shown IC50 values in the low micromolar range against human tyrosinase (hsTYR), indicating potent inhibitory effects .
- Antimicrobial Activity : Research suggests that this compound derivatives exhibit antimicrobial properties against various pathogens. The presence of the amine group is believed to enhance their interaction with microbial targets .
Anticancer Properties
Several studies have explored the anticancer potential of this compound and its derivatives. For example, compounds derived from this structure have shown promise in inhibiting cancer cell proliferation in vitro:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MNT-1 (human melanoma) | 3.2 - 29 | |
| 7-Chloro derivative | Various | <10 |
These results indicate that modifications to the indene structure can significantly enhance anticancer activity.
Antimicrobial Activity
The antimicrobial efficacy of 1H-inden-4-amines has been documented in various studies:
| Compound | Microorganism | Activity | Reference |
|---|---|---|---|
| 7-Fluoro derivative | E. coli | Effective | |
| 7-Iodo derivative | S. aureus | Effective |
These findings suggest that structural variations can lead to significant differences in biological activity.
Study on Tyrosinase Inhibition
A notable study examined the tyrosinase inhibition properties of various indanone derivatives synthesized from 1H-indene frameworks. The results indicated that introducing amine groups at specific positions led to a substantial increase in inhibitory potency compared to parent compounds:
- Compound 1i : IC50 = 0.72 µM
- Compound 1j : IC50 = 0.89 µM
This study highlights the critical role of structural modifications in enhancing biological activity against target enzymes .
Anticancer Activity Assessment
In another study focused on human melanoma cells (MNT-1), several derivatives were tested for their ability to suppress melanogenesis:
| Compound | IC50 (µM) | Cytotoxicity (CC50) |
|---|---|---|
| Compound 1j | 3.2 | 78 µM |
| Compound 1m | 8.0 | Not specified |
These results demonstrate the potential of these compounds as therapeutic agents in cancer treatment while also indicating a manageable level of cytotoxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
